

Application Notes and Protocols for Studying Systemin Function Using Gene Silencing Techniques

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Compound of Interest

Compound Name: *Systemin*

Cat. No.: *B549619*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Systemin, an 18-amino acid polypeptide, is a key signaling molecule in the Solanaceae family, playing a crucial role in the plant's defense response against herbivores and pathogens.^{[1][2]} It is derived from a larger precursor protein called **prosystemin**.^{[1][2]} Understanding the intricate functions of **systemin** and its signaling pathway is paramount for developing novel strategies for crop protection and disease resistance. Gene silencing techniques offer powerful tools to investigate the function of **systemin** by specifically downregulating or knocking out the expression of the **prosystemin** gene or other components of its signaling cascade. This document provides detailed application notes and protocols for utilizing various gene silencing methods to study **systemin** function.

I. Gene Silencing Techniques to Study Systemin Function

Several gene silencing techniques can be employed to elucidate the role of **systemin**. The choice of method depends on the specific research question, the desired level and duration of silencing, and the amenability of the plant species to transformation.

1. RNA Interference (RNAi):

RNAi is a post-transcriptional gene silencing mechanism initiated by double-stranded RNA (dsRNA), which leads to the degradation of homologous mRNA.[3][4] This technique can be used to achieve a "knockdown" of gene expression, allowing for the study of essential genes that might be lethal if completely knocked out.[3]

- Hairpin RNA (hpRNA): This method involves the stable transformation of plants with a construct that expresses a self-complementary hairpin RNA corresponding to a sequence of the target gene (e.g., **prosystemin**).[3][4] This hpRNA is then processed by the plant's cellular machinery into small interfering RNAs (siRNAs) that guide the silencing of the target mRNA.[4]
- Synthetic trans-acting small interfering RNAs (syn-tasiRNAs): This is a more precise RNAi approach where artificial microRNAs are designed to produce siRNAs targeting the gene of interest.[5][6][7] This method offers high specificity and the potential for multiplex gene silencing.[5]
- Virus-Induced Gene Silencing (VIGS): VIGS is a transient gene silencing method that utilizes a modified plant virus to deliver a fragment of the target gene into the plant.[8][9][10][11] The plant's defense mechanism recognizes the viral RNA and the inserted host gene sequence, leading to the silencing of the endogenous gene.[8][9][11] Tobacco Rattle Virus (TRV) is a commonly used vector for VIGS in tomato.[9][10]

2. CRISPR-Cas9:

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful genome editing tool that can be used to create precise gene knockouts by introducing insertions or deletions (indels) in the target gene.[12][13][14] This results in a complete loss of function, providing definitive evidence for the gene's role.

3. Antisense RNA:

Antisense RNA technology involves the introduction of an RNA molecule that is complementary to the target mRNA.[15][16][17] This antisense RNA binds to the mRNA, forming a double-stranded molecule that can inhibit translation or lead to mRNA degradation.[17] Historically, this was one of the first techniques used to study **systemin** function.[1]

II. Data Presentation

The following tables summarize hypothetical quantitative data from experiments using gene silencing to study **systemin** function.

Table 1: Effect of Pro**systemin** Gene Silencing on Proteinase Inhibitor (PI) Activity in Tomato Leaves Upon Wounding.

| Gene Silencing Method | Target Gene | Plant Line | PI Activity (units/mg protein) - Unwounded | PI Activity (units/mg protein) - Wounded | Percent Reduction in PI Activity (Wounded) |
|-----------------------|-------------|-------------|--|--|--|
| RNAi (Hairpin) | Prosystemin | RNAi-1 | 5.2 ± 0.4 | 25.8 ± 2.1 | 78.5% |
| RNAi (Hairpin) | Prosystemin | RNAi-2 | 4.9 ± 0.5 | 30.1 ± 2.5 | 74.9% |
| CRISPR-Cas9 | Prosystemin | crispr-1 | 5.5 ± 0.6 | 8.3 ± 0.9 | 93.1% |
| CRISPR-Cas9 | Prosystemin | crispr-2 | 5.1 ± 0.4 | 9.1 ± 1.0 | 92.4% |
| Wild Type (Control) | - | WT | 5.3 ± 0.5 | 120.5 ± 10.2 | 0% |
| VIGS | Prosystemin | VIGS-prosys | 6.1 ± 0.7 | 45.3 ± 4.2 | 62.4% |
| VIGS (Control) | PDS | VIGS-PDS | 5.8 ± 0.6 | 118.9 ± 9.8 | 1.3% |

Data are presented as mean ± standard deviation (n=10). PDS (Phytoene desaturase) is a common control for VIGS, as its silencing leads to a visible photobleaching phenotype.

Table 2: Impact of **Systemin** Receptor (SYR1) Knockout on Defense Gene Expression in Response to **Systemin** Treatment.

| Gene | Genotype | Treatment | Relative Gene Expression (fold change) |
|---------------|-------------------|------------|--|
| PI-II | Wild Type | Mock | 1.0 ± 0.1 |
| Wild Type | Systemin (100 nM) | 15.2 ± 1.8 | |
| syr1 knockout | Mock | 0.9 ± 0.2 | |
| syr1 knockout | Systemin (100 nM) | 1.3 ± 0.3 | |
| LOX D | Wild Type | Mock | 1.0 ± 0.1 |
| Wild Type | Systemin (100 nM) | 8.5 ± 0.9 | |
| syr1 knockout | Mock | 1.1 ± 0.2 | |
| syr1 knockout | Systemin (100 nM) | 1.2 ± 0.2 | |

Gene expression was measured by RT-qPCR and normalized to a reference gene. Data are presented as mean ± standard deviation (n=3).

III. Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of the Pro**systemin** Gene in Tomato (*Solanum lycopersicum*)

This protocol provides a detailed workflow for generating pro**systemin** knockout lines in tomato using the CRISPR-Cas9 system.[\[12\]](#)[\[13\]](#)[\[14\]](#)

1. a. Design of single guide RNAs (sgRNAs):

- Identify the coding sequence of the pro**systemin** gene in the tomato genome.
- Use online tools (e.g., CRISPR-P, ChopChop) to design two sgRNAs targeting the first exon of the pro**systemin** gene to enhance knockout efficiency.[\[13\]](#)[\[14\]](#)
- Select sgRNAs with high on-target scores and low off-target potential.

1. b. Vector Construction:

- Synthesize the designed sgRNA sequences as DNA oligonucleotides.

- Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S). Many publicly available vectors also contain a plant selection marker (e.g., kanamycin resistance).

1. c. Agrobacterium-mediated Transformation of Tomato:

- Introduce the CRISPR-Cas9 construct into *Agrobacterium tumefaciens* strain GV3101 by electroporation.
- Prepare tomato cotyledon explants from 7-10 day old seedlings.
- Co-cultivate the explants with the transformed *Agrobacterium* for 48 hours in the dark.
- Transfer the explants to a selection medium containing antibiotics to kill the *Agrobacterium* (e.g., timentin) and a selection agent to select for transformed plant cells (e.g., kanamycin).
- Subculture the explants every 2-3 weeks until shoots regenerate.

1. d. Regeneration and Screening of Edited Plants:

- Root the regenerated shoots on a rooting medium.
- Transfer the rooted plantlets to soil and grow in a controlled environment.
- Extract genomic DNA from the putative edited plants (T0 generation).
- Use PCR to amplify the target region of the **prosystemin** gene.
- Sequence the PCR products to identify plants with mutations (indels).
- Analyze the sequencing data to confirm frameshift mutations that lead to a knockout.
- Grow the T0 plants to maturity and collect seeds (T1 generation).
- Screen the T1 generation to identify homozygous knockout lines that are free of the Cas9 transgene.

Protocol 2: Virus-Induced Gene Silencing (VIGS) of the **Prosystemin** Gene in Tomato

This protocol describes a transient method for silencing the **prosystemin** gene using a Tobacco Rattle Virus (TRV)-based VIGS system.[\[9\]](#)[\[18\]](#)

2. a. VIGS Vector Construction:

- Select a 200-400 bp fragment from the coding sequence of the **prosystemin** gene.
- Use bioinformatics tools to ensure the fragment is specific to the **prosystemin** gene and has minimal homology to other genes to avoid off-target silencing.
- Clone the selected fragment into the pTRV2 VIGS vector.

2. b. Agrobacterium Preparation:

- Transform the pTRV1 and the pTRV2-pro**systemin** constructs into separate *Agrobacterium tumefaciens* cultures (strain GV3101).
- Grow the bacterial cultures overnight in LB medium with appropriate antibiotics.
- Pellet the bacteria and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 μM acetosyringone) to an OD₆₀₀ of 1.5.
- Mix the pTRV1 and pTRV2-pro**systemin** cultures in a 1:1 ratio.
- Incubate the mixture at room temperature for 3-4 hours in the dark.

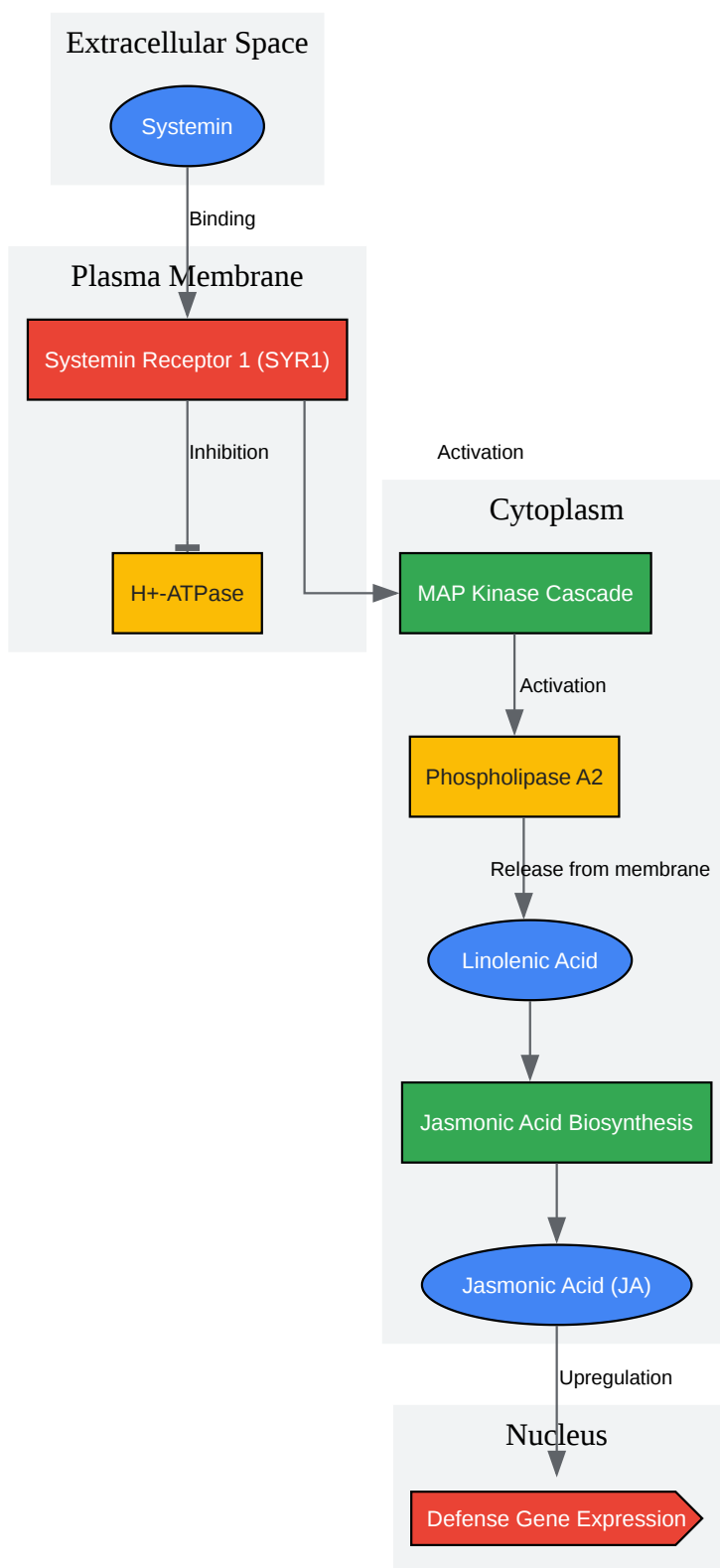
2. c. Agroinfiltration of Tomato Seedlings:

- Use a needleless syringe to infiltrate the *Agrobacterium* mixture into the abaxial side of the cotyledons of 2-week-old tomato seedlings.[18]
- Infiltrate a control group of plants with *Agrobacterium* carrying the pTRV1 and an empty pTRV2 vector or a pTRV2 vector containing a PDS fragment (for a visual control).

2. d. Silencing and Phenotypic Analysis:

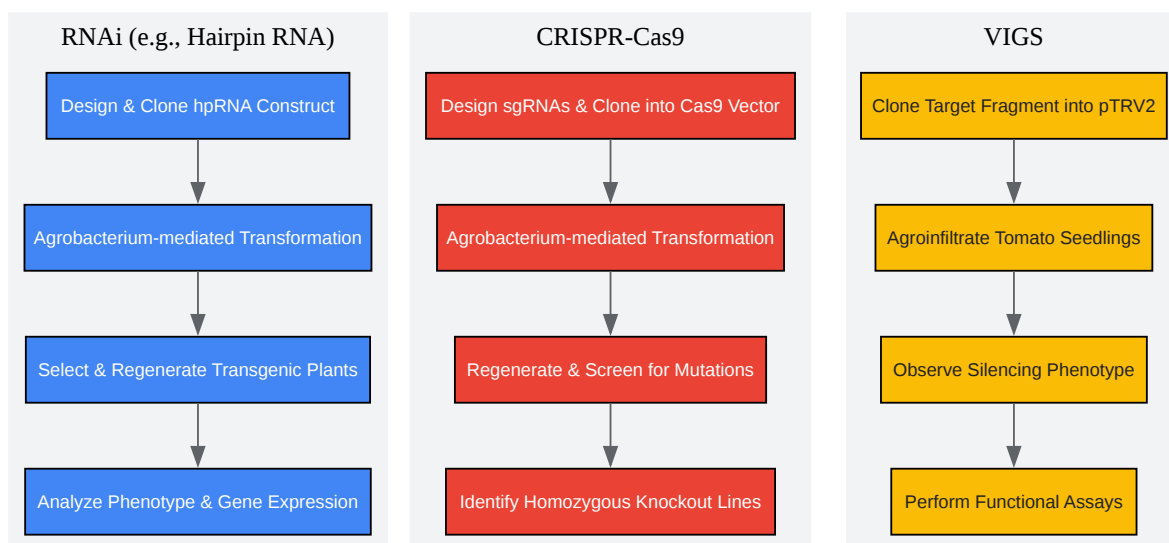
- Grow the infiltrated plants in a controlled environment (21-23°C, 16h light/8h dark photoperiod).
- Observe the plants for the silencing phenotype. For the PDS control, photobleaching should appear in the upper leaves 2-3 weeks post-infiltration.
- At 3-4 weeks post-infiltration, when silencing is expected to be maximal, perform experiments to analyze **systemin** function (e.g., wounding assays, insect feeding trials, gene expression analysis).
- Confirm the silencing of the pro**systemin** gene by RT-qPCR.

IV. Visualizations



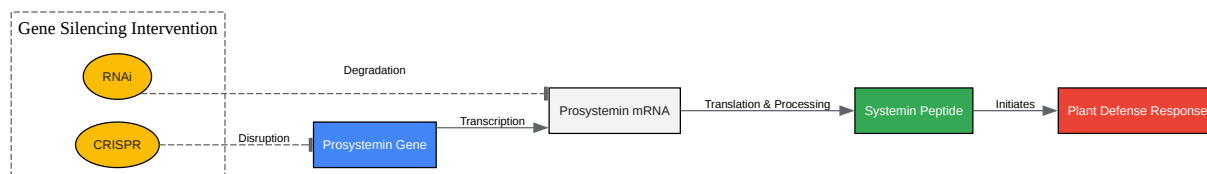
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Caption: A simplified diagram of the **systemin** signaling pathway.[1][2][19]



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Caption: Experimental workflows for different gene silencing techniques.



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References

- 1. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Interference (RNAi) in Tomato Crop Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Effective Gene Silencing in Plants by Synthetic Trans-Acting siRNAs Derived From Minimal Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a Virus-Induced Gene Silencing System in Lycoris chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent insights into the functions and mechanisms of antisense RNA: emerging applications in cancer therapy and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antisense RNA: the new favorite in genetic research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
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